molecular formula C20H22FN3O3 B2949708 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea CAS No. 955236-51-8

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea

Cat. No. B2949708
CAS RN: 955236-51-8
M. Wt: 371.412
InChI Key: LDUPBBRIRSGDIC-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as EPU-1 and has been synthesized using different methods. The purpose of

Scientific Research Applications

Neuroscience Research

Compounds with urea derivatives have been evaluated for their potential in modulating neural pathways and treating neurological disorders. For instance, orexin receptor antagonists, which can be chemically related, have shown promise in addressing compulsive behaviors and stress-induced hyperarousal without inducing sleep, suggesting a novel pharmacological treatment for eating disorders and anxiety states (Bonaventure et al., 2015).

Synthetic Chemistry

Urea derivatives have been synthesized for a variety of applications, including the creation of novel pyrimidine derivatives (Goryaeva et al., 2009) and the development of acetylcholinesterase inhibitors (Vidaluc et al., 1995). These studies highlight the chemical versatility of urea derivatives for creating compounds with targeted biological activities.

Materials Science

In the field of materials science, urea-doped compounds have been used to enhance the efficiency of polymer solar cells by improving exciton dissociation and charge extraction efficiency, demonstrating the utility of urea derivatives in improving electronic device performance (Wang et al., 2018).

properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-2-27-18-9-7-17(8-10-18)24-13-14(11-19(24)25)12-22-20(26)23-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUPBBRIRSGDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea

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